BenchChemオンラインストアへようこそ!

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile

Antibacterial Thiazole Schiff bases Furan pharmacophore

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile (CAS 338786-17-7) is a heterocyclic building block belonging to the class of 2-thiazolylacetonitriles, distinguished by a 2,4-dichlorophenyl-substituted furan ring at the thiazole 4-position. With a molecular formula of C15H8Cl2N2OS and a molecular weight of 335.2 g/mol, it serves as a key intermediate for the synthesis of acrylonitrile-based bioactive molecules and is commercially available at purity levels ≥95% (typical analytical specification).

Molecular Formula C15H8Cl2N2OS
Molecular Weight 335.2
CAS No. 338786-17-7
Cat. No. B2649877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile
CAS338786-17-7
Molecular FormulaC15H8Cl2N2OS
Molecular Weight335.2
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)CC#N
InChIInChI=1S/C15H8Cl2N2OS/c16-9-1-2-10(11(17)7-9)13-3-4-14(20-13)12-8-21-15(19-12)5-6-18/h1-4,7-8H,5H2
InChIKeyUPMJEOCDPZARRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile (CAS 338786-17-7): A Thiazole-Furan-Acetonitrile Building Block for Medicinal Chemistry


2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile (CAS 338786-17-7) is a heterocyclic building block belonging to the class of 2-thiazolylacetonitriles, distinguished by a 2,4-dichlorophenyl-substituted furan ring at the thiazole 4-position [1]. With a molecular formula of C15H8Cl2N2OS and a molecular weight of 335.2 g/mol, it serves as a key intermediate for the synthesis of acrylonitrile-based bioactive molecules and is commercially available at purity levels ≥95% (typical analytical specification) . Its structural architecture—linking an electrophilic acetonitrile handle to a heteroaryl core—enables Knoevenagel condensations and other transformations that generate extended π-systems relevant to anticancer and anti-inflammatory target classes [2].

Why Generic Substitution Falls Short: Structural Specificity of the 2,4-Dichlorophenyl-Furan-Thiazole-Acetonitrile Scaffold in 338786-17-7


Simply interchanging 2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile with other in-class thiazole-acetonitrile building blocks is not scientifically defensible. The precise substitution pattern—2,4-dichloro on the phenyl ring, a furan spacer, and the thiazole-2-acetonitrile terminus—creates a unique electronic and steric environment that influences both reactivity and downstream biological target engagement [1]. The furan ring is not merely a linker; comparative antibacterial studies on related phenyl/furan thiazole series have shown that furan-containing derivatives exhibit significantly larger zones of inhibition than their phenyl-only counterparts (e.g., compounds 2d and 2n in a Schiff base series demonstrated 48.3 mm and 45.3 mm inhibition zones against B. subtilis, respectively, versus 20.0 mm for the ceftriaxone standard), underscoring the functional contribution of the furan moiety [2]. Furthermore, the 2,4-dichloro substitution pattern on the phenyl ring dictates regioselective interactions and metabolic stability relative to 3,4-dichloro or monochloro isomers, a critical consideration for structure-activity relationship (SAR) continuity programs [3]. The nitrile group provides a synthetic handle for elaboration to acrylonitrile or carboxylic acid derivatives, but its presence (versus the corresponding acetic acid analog, CAS 338786-69-9) governs solubility, reactivity, and the scope of accessible final products [1].

Quantitative Differentiation Evidence for 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile (338786-17-7) Against Closest Analogs


Furan Ring Contribution to Biological Activity: Zone-of-Inhibition Differential in Antibacterial Assays

In a structurally analogous series of phenyl- and furan-containing thiazole Schiff bases, compounds incorporating a furan ring consistently outperformed their phenyl-only counterparts in antibacterial disk diffusion assays [1]. While this study did not test CAS 338786-17-7 directly, it establishes a class-level trend relevant to the furan-thiazole core of the target compound. Specifically, compound 2d (a furan-containing thiazole Schiff base) produced a zone of inhibition of 48.3 ± 0.6 mm against Bacillus subtilis, compared to 20.0 ± 1.0 mm for the ceftriaxone standard, a 141.5% increase. In contrast, phenyl-only thiazole derivatives in the same study showed markedly smaller inhibition zones (<30 mm) [1]. The furan ring in 338786-17-7 is therefore expected to confer enhanced biological activity relative to non-furan thiazole-acetonitrile building blocks such as 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 637015-80-6) .

Antibacterial Thiazole Schiff bases Furan pharmacophore

Synthetic Utility: Nitrile Handle Enables Facile Knoevenagel Derivatization to Bioactive Acrylonitriles

The acetonitrile group in 338786-17-7 permits direct Knoevenagel condensation with aldehydes to yield acrylonitrile derivatives—a transformation that is not possible with the corresponding acetic acid analog (CAS 338786-69-9) without additional functional group interconversion steps [1]. Matiichuk et al. demonstrated that (4-furan-2-yl-thiazol-2-yl)acetonitriles react smoothly with 5-arylfurfyrals to form 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitriles (compounds 6a–i) [2]. The resulting acrylonitrile derivatives 6b–g displayed moderate anticancer activity against MDA-MB-468 and T-47D breast cancer cell lines, with growth percentage (GP) values ranging from −38.24% to 1.28% in the NCI DTP screening [2]. In contrast, the acetic acid analog (CAS 338786-69-9) was explicitly noted in patent literature as having no suggested pharmaceutical utility [1], underscoring the critical advantage of the nitrile synthetic handle.

Synthetic chemistry Knoevenagel condensation Acrylonitrile anticancer agents

Regioisomeric Differentiation: 2,4-Dichlorophenyl vs. 3,4-Dichlorophenyl Substitution Patterns

The 2,4-dichlorophenyl substitution pattern of 338786-17-7 is regioisomerically distinct from the commonly available 3,4-dichlorophenyl thiazole-acetonitrile (CAS 637015-80-6) . In medicinal chemistry, the 2,4-dichloro arrangement introduces a unique steric and electronic profile that affects target binding. While no head-to-head biological comparison between these two regioisomers has been published, the 2,4-dichlorophenyl motif is specifically recited in heparanase inhibitor patents (e.g., compound CAS 338786-69-9 as an intermediate), whereas the 3,4-dichloro isomer is not [1]. This regioisomeric specificity is critical for patent-driven lead optimization programs where the freedom to operate depends on precise substitution patterns.

Structure-activity relationship Regioisomeric selectivity Thiazole building blocks

Computed Physicochemical Profile: Lipophilicity (XLogP3) Comparison for Permeability Prediction

The computed XLogP3 value for 338786-17-7 is 4.3 [1], placing it within the optimal lipophilicity range (1–5) for oral drug-like molecules while being measurably more lipophilic than simpler thiazole-acetonitrile building blocks. For comparison, 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 637015-80-6, lacking the furan spacer) has a lower computed logP (~3.2) , and the acetic acid analog (CAS 338786-69-9) has a lower logP due to the polar carboxylic acid group. The higher logP of 338786-17-7 may be advantageous for CNS-targeted library designs where increased membrane permeability is required, but this inference requires experimental validation.

Drug-likeness Lipophilicity ADMET prediction

Procurement-Driven Application Scenarios for 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile (338786-17-7)


Medicinal Chemistry: Acrylonitrile-Based Anticancer Library Synthesis

Direct Knoevenagel condensation of the acetonitrile group in 338786-17-7 with aromatic aldehydes generates acrylonitrile derivatives that have demonstrated moderate anticancer activity (GP: −38.24% to 1.28%) against MDA-MB-468 and T-47D breast cancer cell lines in NCI DTP screening [1]. This building block is the preferred starting material over the carboxylic acid analog (CAS 338786-69-9), which lacks the reactive nitrile handle and would require additional synthetic steps to achieve analogous derivatization [2].

Antibacterial Lead Discovery: Furan-Containing Scaffold Library Design

The furan-thiazole core of 338786-17-7 aligns with the structural features of highly active antibacterial compounds. Class-level evidence demonstrates that furan-containing thiazole derivatives produce zone-of-inhibition values up to 48.3 mm against B. subtilis, more than doubling the performance of the ceftriaxone standard [3]. Incorporation of 338786-17-7 into diversity-oriented synthesis workflows may yield antibacterial leads with similarly enhanced potency.

Heparanase Inhibitor Development: Patent-Aligned Intermediates for Oncology Programs

The 2,4-dichlorophenyl-furan-thiazole scaffold is explicitly encompassed in heparanase inhibitor patent US20060128768, where the corresponding acetic acid (CAS 338786-69-9) is disclosed as a known compound [2]. Using 338786-17-7 as a key intermediate allows research groups to operate within established IP families while elaborating to novel derivatives through the versatile nitrile moiety.

CNS-Targeted Library Construction: High Lipophilicity Building Block for Enhanced Passive Permeability

With a computed XLogP3 of 4.3, 338786-17-7 is approximately 1.1 log units more lipophilic than simpler thiazole-acetonitrile analogs lacking the furan and 2,4-dichlorophenyl motifs [4]. This property positions the compound favorably for inclusion in CNS-focused compound collections, where increased logP has been correlated with improved passive blood-brain barrier permeation, though experimental PAMPA or MDCK permeability data should be obtained to validate this theoretical advantage.

Quote Request

Request a Quote for 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.